molecular formula C14H19NO4 B11816817 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid

2-(4-Ethoxyphenyl)-2-morpholinoacetic acid

Cat. No.: B11816817
M. Wt: 265.30 g/mol
InChI Key: USXAMLQIHVKPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-2-morpholinoacetic acid is an organic compound with the molecular formula C12H17NO4 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a morpholinoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid typically involves the reaction of 4-ethoxybenzaldehyde with morpholine and chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as the base. The process involves the formation of an intermediate Schiff base, which is subsequently hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-2-morpholinoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Ethoxyphenyl)-2-morpholinoacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-2-morpholinoacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxyphenylacetic acid: Similar structure but lacks the morpholino group.

    2-(4-Methoxyphenyl)-2-morpholinoacetic acid: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

2-(4-Ethoxyphenyl)-2-morpholinoacetic acid is unique due to the presence of both the ethoxy group and the morpholinoacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-2-morpholin-4-ylacetic acid

InChI

InChI=1S/C14H19NO4/c1-2-19-12-5-3-11(4-6-12)13(14(16)17)15-7-9-18-10-8-15/h3-6,13H,2,7-10H2,1H3,(H,16,17)

InChI Key

USXAMLQIHVKPAX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(=O)O)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.